molecular formula C15H14Br2N2O2 B2647349 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide CAS No. 379253-60-8

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide

Cat. No.: B2647349
CAS No.: 379253-60-8
M. Wt: 414.097
InChI Key: SPHAWFCEDPCJJD-UHFFFAOYSA-N
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Description

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is a brominated benzohydrazide derivative characterized by a central benzohydrazide scaffold substituted with a phenoxymethyl group bearing 2,6-dibromo and 4-methyl substituents. Benzohydrazides are typically synthesized via condensation of substituted benzoic acid hydrazides with aldehydes or ketones under acidic conditions, as exemplified in the preparation of N′-benzylidene-4-tert-butylbenzohydrazide derivatives .

Such substitutions are known to modulate enzyme inhibition, antimicrobial, and anticancer activities in related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,6-dibromo-4-methylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHAWFCEDPCJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves multiple steps. One common synthetic route includes the reaction of 2,6-dibromo-4-methylphenol with benzyl chloride to form 2,6-dibromo-4-methylphenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of benzohydrazide derivatives, including 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide. These compounds have been synthesized and tested for their efficacy against various phytopathogenic fungi.

Case Study: Efficacy Against Agricultural Fungi

In a study published in early 2025, several new benzohydrazide derivatives were designed and synthesized. The compound A6 demonstrated remarkable antifungal activity with an effective concentration (EC50) of 0.71 μg/mL against Colletotrichum gloeosporioides, which is comparable to the standard fungicide boscalid (EC50 = 0.36 μg/mL) . The in vivo assays revealed that A6 exhibited protective efficacies of 72.6% against Rhizoctonia solani, outperforming boscalid .

Synthesis of Derivatives

The synthesis of benzohydrazide derivatives is crucial for enhancing the biological activities and properties of these compounds. Researchers have employed various synthetic pathways to create derivatives with improved efficacy and safety profiles.

Synthetic Pathways

The synthesis typically involves the reaction of hydrazones with acetic anhydride or acetyl chloride, leading to the formation of functionalized benzohydrazides . This approach allows for the introduction of different substituents that can modulate biological activity.

Safety Assessments

Safety assessments are essential when evaluating new compounds for agricultural or pharmaceutical use. The studies conducted on compound A6 indicated that it is safe for both rice crops and honeybees, highlighting its potential as a sustainable agricultural solution .

Data Summary Table

Compound Fungus Tested EC50 (μg/mL) In Vivo Efficacy (%) Mechanism
A6Colletotrichum gloeosporioides0.7172.6SDH Inhibition
BoscalidColletotrichum gloeosporioides0.3670.7SDH Inhibition

Mechanism of Action

The mechanism of action of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Bond Geometry
  • N-N Bond Lengths: In N′-benzylidene-4-tert-butylbenzohydrazide derivatives, the N-N bond length varies with substituents. For example: Compound 5 (4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): N-N = 1.364 Å . Compound 14 (4-(t-Bu)-N′-(4-(dimethylamino)phenyl)methylidene)benzohydrazide): N-N = 1.364 Å, shorter than in 5 due to electron-donating dimethylamino groups reducing conjugation .

The brominated phenoxymethyl group in the target compound may similarly alter bond lengths through steric and electronic effects. Bromine’s electronegativity could increase planarity of the hydrazone moiety, enhancing π-π stacking in crystal packing .

Crystallographic Space Groups
  • Compound 5 crystallizes in the monoclinic Cc space group, while compound 14 adopts the Pbc2 space group .
Enzyme Inhibition
  • Urease Inhibition : N′-Benzylidene-4-tert-butylbenzohydrazide derivatives exhibit IC₅₀ values in the micromolar range against urease, a key enzyme in Helicobacter pylori infections. Substituents like hydroxyl and methoxy groups enhance activity by facilitating hydrogen bonding .
  • Cholinesterase Inhibition : 4-(Trifluoromethyl)benzohydrazide derivatives show dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 46.8–137.7 µM (AChE) and 19.1–881.1 µM (BuChE). The trifluoromethyl group enhances lipophilicity and enzyme binding .

The brominated target compound may exhibit stronger urease inhibition due to bromine’s electron-withdrawing effects, which could stabilize enzyme-ligand interactions.

Antimicrobial and Anticancer Activity
  • Antimicrobial Activity : Brominated benzohydrazides, such as 4-(2-chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3-yl)-N′-(4-nitrobenzylidene)benzohydrazide, show MIC values of 0.0316 µM against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Pyrrolyl benzohydrazides (e.g., C8 and C18 derivatives) demonstrate IC₅₀ values of 1.6–7.9 µM against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines .

The 2,6-dibromo substituents in the target compound may enhance DNA intercalation or topoisomerase inhibition, similar to other halogenated analogs .

Electronic and Physicochemical Properties

HOMO-LUMO and Reactivity
  • Theoretical Studies: DFT calculations on N′-(4-(dimethylamino)benzylidene)benzohydrazide reveal a lower energy gap (ΔE = 3.95 eV) compared to non-substituted analogs, suggesting higher reactivity and nucleophilic attack susceptibility .
  • Bromine Effects : The electron-withdrawing nature of bromine in the target compound may lower the LUMO energy, facilitating electrophilic interactions in biological systems .
Antioxidant Activity
  • DPPH Radical Scavenging: Thiosemicarbazide derivatives of 4-(3,4,5-trimethoxybenzyloxy)benzohydrazide exhibit IC₅₀ values < 10 µM, attributed to NH and SH groups donating hydrogen atoms . The target compound’s phenoxymethyl group may similarly contribute to radical scavenging.

Biological Activity

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzohydrazide backbone with a dibromo and methyl substitution on the phenyl ring. Its molecular formula is C15H14Br2N2O, and it has a molecular weight of approximately 396.09 g/mol. The presence of bromine atoms enhances its lipophilicity, which may influence its biological interactions.

Biological Activities

Research indicates that derivatives of benzohydrazides exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzohydrazide derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal properties against various pathogens .
  • Enzyme Inhibition : The hydrazone structure is associated with the inhibition of enzymes such as monoamine oxidase (MAO) and α-glucosidase. A related study reported that certain hydrazone derivatives exhibited IC50 values in the low micromolar range against MAO enzymes, indicating potent inhibitory effects .
  • Anticancer Potential : Some hydrazones have been evaluated for their anticancer activity. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Interaction : The hydrazone moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition. For example, it may bind to the active site of MAO, disrupting its function and leading to increased levels of neurotransmitters .
  • Cell Membrane Permeability : The lipophilic nature due to bromine substitutions may enhance the compound's ability to penetrate cell membranes, facilitating intracellular interactions that can disrupt cellular processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzohydrazide derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structural features exhibited significant inhibition zones compared to controls .
  • Inhibition of Monoamine Oxidase : In a comparative analysis, several hydrazone compounds were tested for MAO inhibition. The most potent inhibitors had structural similarities to this compound, with IC50 values as low as 1.54 µM for MAO-A .

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified
MAO-A InhibitionEnzymatic Assay1.54
MAO-B InhibitionEnzymatic Assay3.64
α-Glucosidase InhibitionEnzymatic AssayNot specified

Q & A

Q. Table 1: Example Crystallization Parameters (Adapted from )

ParameterValue
Solvent95% ethanol
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa=24.70A˚,β=118.05a = 24.70 \, \text{Å}, \, \beta = 118.05^\circ

How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is standard. Key steps include:

Data Collection : Use a Bruker APEXII CCD diffractometer with CuKα\alpha radiation (λ=0.72A˚\lambda = 0.72 \, \text{Å}) at 100 K .

Refinement : Employ SHELXS for structure solution and SHELXL for refinement, with H-atoms treated via mixed independent/constrained methods .

Validation : Check R-factors (Rint<0.02R_{\text{int}} < 0.02) and residual electron density (Δρmax/min0.22eA˚3\Delta \rho_{\text{max/min}} \approx 0.22 \, e \, \text{Å}^{-3}) .

Table 2: Example SCXRD Refinement Metrics

MetricValue
R[F2>2σ(F2)]R[F^2 > 2\sigma(F^2)]0.036
wR(F2)wR(F^2)0.098
No. of Reflections1786

Advanced Research Questions

How can DFT calculations resolve contradictions in lattice energy contributions for brominated benzohydrazides?

Methodological Answer:
Dispersion (Edis) and electrostatic (Eele) forces dominate lattice energy. For 4-(dimethylamino)benzohydrazide, DFT/B3LYP/6-31G(d,p) calculations revealed:

  • Edis = 173.9 kJ mol1^{-1} (non-H-bonded interactions)
  • Eele = 165.3 kJ mol1^{-1} (H-bonded chains) .
    For brominated analogs, increased Edis is expected due to heavier halogen atoms. Computational workflows:

Geometry Optimization : Use Crystal Explorer 17.5 .

Energy Partitioning : Compare Hirshfeld surfaces to identify Br⋯Br or Br⋯H interactions .

Table 3: DFT Contributions to Lattice Energy (kJ mol1^{-1})

ComponentValue
Eele165.3
Edis173.9
Erep234.1

How to address discrepancies in hydrogen-bonding patterns observed in crystallography?

Methodological Answer:
Contradictions arise from dynamic vs. static disorder or solvent effects. For example:

  • In 4-(dimethylamino)benzohydrazide, fused R22(6)R_2^2(6) and R22(10)R_2^2(10) H-bond motifs along [001] were confirmed via anisotropic displacement parameters (ADPs) and Hirshfeld analysis .
  • Resolution Steps :
    • ADP Analysis : Check for abnormally high UisoU_{\text{iso}} in H-atoms.
    • Twinned Data : Use SHELXL TWIN commands for pseudo-merohedral twins .
    • Complementary Methods : Pair SCXRD with solid-state NMR or IR spectroscopy .

What strategies optimize biological activity screening for brominated benzohydrazides?

Methodological Answer:
Structure-activity relationships (SARs) for analogs suggest:

  • Antibacterial Activity : Halogen substituents (Br, Cl) enhance activity against S. aureus and E. coli .
  • Anticancer Potential : Hydrazone derivatives (e.g., pyridinylmethylene analogs) induce apoptosis via kinase inhibition .
    Methodology :

In Vitro Assays : Use microbroth dilution (MIC) for antibacterial screening .

Molecular Docking : Target enzymes like acetylcholinesterase (PDB: 4EY7) with AutoDock Vina .

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